Technical Whitepaper: Structural Elucidation and Chiral Verification of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid
Technical Whitepaper: Structural Elucidation and Chiral Verification of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid
[1]
Executive Summary
(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) is a critical chiral building block in the synthesis of
This guide addresses the two primary challenges in the development of this synthon:
-
Regioisomeric Confirmation: Distinguishing the 3-carboxy isomer from the thermodynamically stable 2-carboxy isomer.
-
Enantiomeric Purity: Validating the (S)-configuration against the racemate produced by standard Itaconic acid synthesis.
Synthetic Context & Impurity Profile
To elucidate the structure effectively, one must understand the genesis of the molecule. The industrial standard synthesis involves the Aza-Michael addition of benzylamine to itaconic acid, followed by thermal cyclization.[1]
-
Reaction: Itaconic acid + Benzylamine
(Racemic) 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1] -
Stereochemical Consequence: This reaction creates a chiral center at C3 but lacks facial selectivity, resulting in a racemate (
-1). -
Resolution: The (S)-enantiomer is typically isolated via resolution with chiral amines (e.g.,
-(+)- -methylbenzylamine) or enzymatic hydrolysis of the corresponding methyl ester.
Critical Impurities to Monitor:
-
Itaconic Acid / Benzylamine: Unreacted starting materials.
-
Regioisomer: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid (trace, if isomerization occurs).[1]
-
(R)-Enantiomer: The distomer, which must be quantified via Chiral HPLC.
Spectroscopic Characterization (NMR & MS)[2][3]
Mass Spectrometry (ESI-HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the first tier of evidence.
-
Molecular Ion:
(Calculated for C H NO ).[2] -
Fragmentation Pattern:
-
91.05 (
, tropylium ion) Confirms -benzyl group. -
Loss of 46 Da (HCOOH) or 44 Da (CO
) indicates the free carboxylic acid.
-
91.05 (
NMR Strategy: The Regioisomer Proof
The most common error in characterizing this scaffold is confusing it with the 2-carboxylic acid derivative.[1]
Distinguishing Feature:
-
3-Carboxylic Acid (Target): The chiral methine (H3) is flanked by two methylene groups (C2 and C4).
-
2-Carboxylic Acid (Isomer): The chiral methine (H2) is flanked by the Nitrogen and one methylene group (C3).
Table 1: Key
H NMR Signals (DMSO-
, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 12.60 | br s | 1H | Exchangeable acidic proton.[1] |
| Ph-H | 7.20 - 7.40 | m | 5H | Aromatic protons (Benzyl).[1] |
| N-CH | 4.42 | AB q ( | 2H | Diastereotopic benzylic protons due to chiral center at C3.[1] |
| N-CH | 3.45 - 3.55 | m | 2H | Ring methylene adjacent to Nitrogen. |
| C-CH-C (H3) | 3.10 - 3.20 | m | 1H | Chiral methine.[1] Key Diagnostic Signal. |
| C-CH | 2.50 - 2.65 | m | 2H | Ring methylene adjacent to Carbonyl (C5).[1] |
HMBC Connectivity (The "Smoking Gun")
To definitively prove the carboxylic acid is at position 3:
-
Look for HMBC correlation from the N-Benzyl protons to C2 and C5 .[1]
-
C2 (approx 48 ppm) should show correlations to H3 (methine).
-
C5 (approx 172 ppm, amide) should show correlations to H4 and H3 .
-
Crucially, H3 must correlate to the COOH carbon (
ppm).
Stereochemical Verification
Since the scalar NMR data for (R) and (S) enantiomers are identical in an achiral environment, Chiral HPLC is mandatory.
Chiral HPLC Method
Based on the separation of similar pyrrolidone-3-carboxylic acids, the Chiralpak IC column (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) is the superior choice due to its tolerance for acidic mobile phases.
-
Column: Daicel Chiralpak IC (
mm, 5 m). -
Mobile Phase:
-Hexane : Isopropyl Alcohol : TFA (60 : 40 : 0.1).[1] -
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 210 nm (Amide band) and 254 nm (Benzyl).
-
Expected Result: The enantiomers typically resolve with a separation factor (
) .-
(Note: Run a racemic standard first to establish retention times for both enantiomers.)
-
Polarimetry
-
Parameter: Specific Optical Rotation
. -
Typical Value: The (S)-enantiomer of 5-oxopyrrolidine-3-carboxylic acid derivatives is generally levorotatory (-) in methanol/water, though this is solvent-dependent.[1]
-
Requirement: Compare against a certified reference standard (CRS) if available, or correlate with the Chiral HPLC peak area.
Visualization of Logic & Structure[1]
Diagram 1: Structure Elucidation Workflow
This flowchart illustrates the decision tree for validating the material.
Caption: Step-by-step logical workflow for validating chemical identity and stereochemical purity.
Diagram 2: HMBC Connectivity Proof
This diagram visualizes the specific NMR correlations required to rule out the 2-carboxylic acid isomer.
Caption: Critical HMBC correlations. The correlation from H3 to the exocyclic Carboxyl carbon confirms the substitution at position 3.[1]
Experimental Protocols
Protocol A: Determination of Enantiomeric Excess (ee%)
Objective: Quantify the ratio of (S) to (R) enantiomers.
-
Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of Ethanol (HPLC grade). Filter through a 0.45
m PTFE syringe filter. -
Instrument Setup:
-
Column: Chiralpak IC (
mm, 5 m). -
Temp: 25°C.
-
Flow: 1.0 mL/min.[3]
-
-
Mobile Phase Prep:
-
Mix
-Hexane (600 mL) and Isopropyl Alcohol (400 mL). -
Add Trifluoroacetic acid (1.0 mL) to suppress ionization of the carboxylic acid, sharpening the peaks.
-
Degas via sonication for 10 mins.
-
-
Analysis: Inject 10
L. Integrate the two enantiomeric peaks.-
Calculation:
.
-
Protocol B: Chemical Purity (Achiral HPLC)
Objective: Ensure no benzylamine or itaconic acid residues remain.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 m). -
Gradient:
-
Detection: 210 nm.
References
-
Synthesis and Resolution Strategy: Pachamuthu, K., & Vankar, Y. D. (2001). Synthesis of enantiomerically pure 1-substituted 5-oxo-3-pyrrolidinecarboxylic acids. Journal of Organic Chemistry.
-
Chiral HPLC Methodology: MDPI. (2022).[4] From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules.
-
Physical Properties & CAS Verification: Sigma-Aldrich. (2025). Product Specification: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7).[1][5]
-
Analogous Structure Elucidation: National Institutes of Health (NIH). (2025).[6][7][8] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. PubChem / PMC.
Sources
- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]
- 2. PubChemLite - 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid | 428518-42-7 [sigmaaldrich.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl 5-oxoprolinate | C12H13NO3 | CID 2381219 - PubChem [pubchem.ncbi.nlm.nih.gov]
